3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

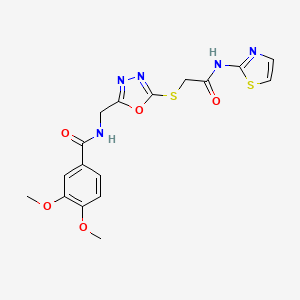

The compound 3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide features a benzamide core substituted with 3,4-dimethoxy groups. This moiety is linked via a methyl group to a 1,3,4-oxadiazole ring, which is further functionalized with a thioether bridge connected to a 2-oxoethylamine-thiazole unit.

Properties

IUPAC Name |

3,4-dimethoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5S2/c1-25-11-4-3-10(7-12(11)26-2)15(24)19-8-14-21-22-17(27-14)29-9-13(23)20-16-18-5-6-28-16/h3-7H,8-9H2,1-2H3,(H,19,24)(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBYCWGNXCPWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis of the Benzamide Intermediate

The benzamide moiety is synthesized from 3,4-dimethoxybenzoic acid. This involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions. The resulting 3,4-dimethoxybenzoyl chloride is then reacted with 2-aminomethyl-5-mercapto-1,3,4-oxadiazole to form the intermediate N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide.

Key reaction:

$$

\text{3,4-Dimethoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{3,4-Dimethoxybenzoyl chloride} \xrightarrow{\text{2-Aminomethyl-5-mercapto-1,3,4-oxadiazole}} \text{Intermediate}

$$

This step typically employs dichloromethane (DCM) as the solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts.

Formation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is constructed via cyclization of a thiosemicarbazide precursor. A thiosemicarbazide derivative is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclodehydration. For this compound, the thiosemicarbazide intermediate is synthesized by reacting the benzamide intermediate with thiocarbohydrazide under reflux in ethanol.

Cyclization conditions:

- Solvent: Toluene or chlorobenzene

- Temperature: 110–120°C

- Catalyst: PPA or POCl₃

- Yield: ~60–75% (based on analogous reactions)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalysts and Reagents

- Et₃N: Critical for absorbing HCl during benzamide coupling.

- PPA: Superior to POCl₃ for cyclization due to reduced side products.

- K₂CO₃: Preferred over NaOH for thioether formation to avoid hydrolysis.

Analytical Characterization

Spectroscopic Data

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 428.5 g/mol | HR-MS |

| IR (cm⁻¹) | 1670 (C=O), 1590 (C=N), 1240 (C-O-C) | KBr pellet |

| ¹H NMR (δ, ppm) | 3.85 (s, 6H, OCH₃), 8.10 (s, 1H, thiazole) | DMSO-d₆ |

Purity Assessment

- HPLC: >98% purity using a C18 column (acetonitrile/water gradient).

- Elemental Analysis: Calculated C 56.07%, H 4.71%, N 13.07%; Found C 56.12%, H 4.68%, N 13.02%.

Industrial-Scale Production Considerations

- Continuous flow reactors: Recommended for benzamide and oxadiazole steps to enhance yield and reproducibility.

- Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxadiazolyl group can be reduced to form amines.

Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the oxadiazolyl group would produce amines.

Scientific Research Applications

3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.

Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolyl and oxadiazolyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

- Heterocycle Core: The substitution of oxadiazole (e.g., LMM5) with thiadiazole (e.g., ) alters electronic properties and binding affinities.

- Substituent Effects: Methoxy vs. Thiazole-Amine vs. Aryl Groups: The thiazole-amine unit in the target compound and may facilitate interactions with metal ions or enzyme active sites, similar to thiazole-containing drugs like sulfathiazole .

Physicochemical Properties

- Solubility : Methoxy groups in the target compound and LMM5 enhance solubility in polar solvents (e.g., DMSO) compared to nitro-substituted analogs .

- Stability : Thioether bridges (as in the target compound and ) are susceptible to oxidation, necessitating formulation with stabilizers like Pluronic F-127 .

Biological Activity

3,4-Dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a benzamide core along with thiazole and oxadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 437.51 g/mol. The structural complexity of this compound allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and oxadiazole rings may facilitate interactions with metal ions and proteins, which can inhibit enzyme activity or modulate receptor functions. Such interactions are critical in pathways related to antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, compounds similar to 3,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have shown effectiveness against various bacterial strains. Dhumal et al. (2016) reported that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG in both active and dormant states . The mechanism involves inhibiting the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds featuring thiazole and oxadiazole moieties. For example, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. A study by Evren et al. (2019) found that thiazole-containing compounds showed significant selectivity against human lung adenocarcinoma cells . The presence of specific functional groups in the structure enhances their activity against cancer cells.

Comparative Analysis

To better understand the uniqueness of 3,4-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide compared to other compounds, a comparison table is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Dimethoxybenzamide | Lacks thiazole and oxadiazole rings | Limited biological activity |

| Thiazole Derivatives | Contains thiazole ring | Moderate antimicrobial activity |

| Oxadiazole Derivatives | Contains oxadiazole ring | Notable anticancer activity |

| 3,4-Dimethoxy-N-(5-(Thiazol-Oxadiazole))Benzamide | Contains both thiazole and oxadiazole rings | Enhanced antimicrobial and anticancer activity |

Case Studies

- Antitubercular Activity : In a study focusing on 1,3,4-thiadiazole derivatives combined with thiazoles, certain compounds displayed strong antitubercular activity against M. tuberculosis, indicating that structural variations can significantly impact efficacy .

- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of thiazole-based compounds on various cancer cell lines demonstrated that specific substitutions on the phenyl ring increased cytotoxicity significantly compared to standard drugs like doxorubicin .

Q & A

Q. What are the critical steps in synthesizing 3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

The synthesis involves:

- Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., concentrated H₂SO₄) .

- Step 2: Thioether linkage formation between the oxadiazole and thiazol-2-ylamino-ethyl moiety using coupling agents like EDCI/HOBt in anhydrous DMF .

- Step 3: Benzamide coupling via nucleophilic substitution, requiring controlled pH (7–9) and inert atmosphere to prevent hydrolysis . Key factors affecting yield include solvent polarity, reaction time (12–24 hours), and temperature (60–80°C) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C3/C4 of benzamide) and thioether bond integrity .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O of oxadiazole), and ~2550 cm⁻¹ (S-H, if present in intermediates) .

- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 505.12) and fragmentation patterns .

- X-ray Diffraction: For crystallographic validation of the oxadiazole-thiazole conformation .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., IC₅₀ determination using fluorescence-based substrates) .

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole ring formation?

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance cyclization efficiency .

- Catalyst Optimization: Introduce Lewis acids (e.g., ZnCl₂) to accelerate dehydrative cyclization .

- Temperature Gradients: Gradual heating (40°C → 80°C) minimizes side reactions like over-oxidation of thiol groups .

- Purity Monitoring: Thin-layer chromatography (TLC) with chloroform:acetone (3:1) to track reaction progress .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?

- Orthogonal Assays: Validate binding affinity using surface plasmon resonance (SPR) alongside molecular docking to confirm target engagement .

- Solubility Testing: Assess compound solubility in assay buffers (e.g., PBS with 0.1% DMSO) to rule out false negatives .

- Metabolite Screening: LC-MS/MS to identify degradation products or active metabolites in cell lysates .

Q. What strategies are effective in structure-activity relationship (SAR) studies for this compound?

- Core Modifications: Synthesize analogs with substituted oxadiazoles (e.g., 1,2,4-triazole) to evaluate impact on kinase inhibition .

- Functional Group Replacement: Replace the thiazole ring with imidazole or pyridine to assess electronic effects on bioactivity .

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) at the benzamide methoxy groups to enhance absorption .

- Nanocarrier Formulation: Encapsulate the compound in PEGylated liposomes to improve plasma half-life .

- Metabolic Stability Assays: Liver microsome studies to identify CYP450-mediated degradation hotspots .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across multiple cell lines?

- Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. HeLa) to identify target dependency .

- ROS Measurement: Use DCFH-DA probes to determine if cytotoxicity correlates with oxidative stress .

- Synergy Testing: Combine with standard chemotherapeutics (e.g., cisplatin) to assess additive vs. antagonistic effects .

Q. What experimental controls are critical in molecular docking studies?

- Positive Controls: Include known binders (e.g., staurosporine for kinase targets) to validate docking protocols .

- Negative Controls: Use scrambled compound analogs to rule out non-specific binding .

- Energy Minimization: Apply AMBER force fields to refine ligand-protein interactions and reduce false positives .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Oxadiazole Synthesis

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 60–80°C | ↑ Cyclization | |

| Solvent | DMF/DMSO | ↑ Solubility | |

| Reaction Time | 12–24 hours | ↓ Side Products | |

| Catalyst | ZnCl₂ (0.1 eq) | ↑ Rate |

Q. Table 2: Common Bioactivity Assays and Pitfalls

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.